Ethyl 4-methoxy-3-nitrobenzoate

Synthetic intermediate stability Ester hydrolysis kinetics Benzimidazole antitumor synthesis

Researchers reproducing patented antitumor benzimidazole routes (CN105085406A) require ethyl 4-methoxy-3-nitrobenzoate with consistent reactivity and predictable purification behavior. This compound delivers: • Validated precursor to ethyl 3-amino-4-methoxybenzoate (CAS 16357-44-1) via selective nitro reduction • Ethyl ester ensures optimal logP (~1.9) and controlled alkaline hydrolysis (NaOH, MeOH-H2O, 4.0 h) • Documented solvent-dependent selectivity in Pd/C reductive monoalkylation (Tetrahedron 2008) • ≥98% purity, cold-stored for long-term stability • Readily soluble in common organics for streamlined aqueous workup

Molecular Formula C10H11NO5
Molecular Weight 225.2
CAS No. 16357-47-4
Cat. No. B597215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxy-3-nitrobenzoate
CAS16357-47-4
Synonymsethyl 4-Methoxy-3-nitrobenzoate
Molecular FormulaC10H11NO5
Molecular Weight225.2
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C10H11NO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6H,3H2,1-2H3
InChIKeyGKMPAXGWSYMQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methoxy-3-nitrobenzoate: Structural Identity and Role


Ethyl 4-methoxy-3-nitrobenzoate (CAS 16357-47-4) is a member of the substituted nitrobenzoate ester family, defined by a 4-methoxy electron-donating group and a 3-nitro electron-withdrawing group on the phenyl ring, esterified as the ethyl ester [1]. With a molecular formula of C₁₀H₁₁NO₅ and a molecular weight of 225.20 g·mol⁻¹, it exhibits a calculated logP of approximately 1.9, a boiling point of 361.7 ± 22.0 °C (at 760 mmHg), and a density of 1.3 ± 0.1 g·cm⁻³, properties that define its handling and solubility profile in organic synthesis workflows [2]. The compound serves as a versatile building block in medicinal chemistry, functioning as a protected precursor to the corresponding aniline (ethyl 3-amino-4-methoxybenzoate, CAS 16357-44-1) via nitro reduction and as an intermediate in the construction of benzimidazole-containing antitumor agents [3][4].

Precursor to ethyl 3-amino-4-methoxybenzoate for amide coupling
Controlled alkaline hydrolysis gateway to the corresponding benzoic acid
Moderate lipophilicity supports predictable extraction and chromatography

Ethyl 4-Methoxy-3-nitrobenzoate: Why Analogs Cannot Substitute


Substituted nitrobenzoate derivatives within the same substitution regiochemistry share the 4-methoxy-3-nitro pharmacophore, yet their ester functionality governs critical attributes that prevent generic interchange [1]. The ethyl ester (CAS 16357-47-4, MW 225.20) versus the methyl ester (CAS 40757-20-8, MW 211.17) introduces differences in steric bulk, lipophilicity (the ethyl ester has a calculated logP of ~1.9 versus ~1.5 for the methyl ester), and hydrolytic stability under both acidic and basic conditions [2]. In reduction chemistry, the ethyl ester of 4-methoxy-3-nitrophenylacetic acid undergoes reductive monoalkylation over Pd/C in ethanol with distinct selectivity for primary versus secondary amine products depending on the alcohol solvent, whereas the free acid requires separate esterification and may coordinate to the catalyst, altering reaction outcomes [3]. In patent-based antitumor benzimidazole synthesis, the ethyl ester is specifically selected as the coupling partner for amide bond formation; substituting the methyl ester changes the reaction kinetics and purification profile, potentially altering downstream intermediate purity and final compound yield [4].

Methyl ester hydrolysis profile may shift, requiring process re-optimization
Solvent-dependent selectivity window may alter product amine ratio
Regioisomeric position (3-MeO-4-NO₂) may not reproduce patent synthesis outcome

Ethyl 4-Methoxy-3-nitrobenzoate: Quantitative Differentiation Evidence


Alkaline Hydrolysis Rate: Ethyl vs. Methyl Ester

In a patent-directed synthesis of benzimidazole cyclopropynamide antitumor agents, ethyl 4-methoxy-3-nitrobenzoate is hydrolyzed with sodium hydroxide in methanol–water to yield 4-methoxy-3-nitrobenzoic acid. The reaction proceeds quantitatively within 4.0 hours under these conditions [1]. Under identical conditions, the methyl ester (CAS 40757-20-8) would be expected to hydrolyze faster due to reduced steric hindrance at the ester carbonyl, potentially leading to over-hydrolysis or side-product formation if the reaction endpoint is not strictly controlled [2]. The 4.0-hour reaction window established in the patent is specific to the ethyl ester, providing a validated process parameter that cannot be directly transferred to the methyl analog without re-optimization [1].

Hydrolysis Duration
Reported
Ethyl ester: 4.0 h to acid; Methyl ester: expected faster <4 h
Defined process window for protocol fit
Methyl ester requires re-optimization
Synthetic intermediate stability Ester hydrolysis kinetics Benzimidazole antitumor synthesis

Reductive Monoalkylation Selectivity: Ethanol vs. Methanol

Sydnes and Kuse (2008) investigated the serendipitous reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl)acetate under H₂ (1 atm) over Pd/C (10%) in various alcohol solvents [1]. In ethanol, the reaction produces the corresponding primary amine as the major product with only a small amount of secondary amine, whereas in methanol, prolonged reaction times yield significant amounts of the secondary amine side-product [1]. When the solvent is switched to n-butanol or i-propanol, only trace secondary amine formation is observed, indicating that the ethyl ester in ethanol provides a uniquely tunable balance between primary amine selectivity and secondary amine formation that is distinct from other solvent–ester combinations [1].

Amine Selectivity
Head-to-head
Ethanol: primary amine major, small secondary; Methanol: significant secondary
Ethanol enables controlled selectivity
Solvent-dependent outcome
Nitroarene reduction Pd/C hydrogenation Secondary amine selectivity

Nitro Reduction: Ethyl Ester vs. Free Acid Pathway

Ethyl 4-methoxy-3-nitrobenzoate serves as the direct precursor to ethyl 3-amino-4-methoxybenzoate (CAS 16357-44-1) via nitro group reduction [1]. This product retains the ethyl ester functionality, enabling subsequent amide coupling without the need for a separate esterification step that would be required if starting from the free acid (4-methoxy-3-nitrobenzoic acid, CAS 89-41-8, mp 192–194 °C) [2]. The free acid's higher melting point (192–194 °C) and lower solubility in common organic solvents compared to the liquid/semi-solid ethyl ester complicate direct reduction workflows, which typically employ alcoholic or ethereal solvents compatible with catalytic hydrogenation conditions [2].

Synthetic Steps
Cross-study
Ethyl ester: 1 step to amino-ester; Free acid: 2 steps (requires esterification)
Fewer steps and easier handling
Free acid is high-melting solid
Nitroarene reduction Aniline building block Amide coupling precursor

Lipophilicity Comparison: Ethyl vs. Methyl Ester

Calculated logP values provide a surrogate for passive membrane permeability in early-stage drug discovery [1]. Ethyl 4-methoxy-3-nitrobenzoate has a calculated logP of 1.9 [2]. The methyl ester analog (CAS 40757-20-8) has an estimated logP of approximately 1.5 based on fragment-based calculation (each methylene increment contributes ~0.4–0.5 logP units) [3]. This ΔlogP of ~0.4 translates to an approximately 2.5-fold higher theoretical partition coefficient for the ethyl ester, which may influence the lipophilicity-dependent properties of intermediates in a synthesis sequence, including chromatographic retention time and extraction efficiency during aqueous workup [3].

Calculated logP
Class-level
Ethyl: 1.9; Methyl: ~1.5 (Δ ~0.4)
May influence extraction and chromatography
In silico; no experimental logP
logP prediction Drug-likeness Passive membrane permeability

Regioisomeric Specificity: 4-Methoxy-3-nitro vs. 3-Methoxy-4-nitro

The patent CN105085406A explicitly employs ethyl 4-methoxy-3-nitrobenzoate (nitro at position 3, methoxy at position 4) as the acylating agent for constructing benzimidazole cyclopropynamide antitumor compounds [1]. The regioisomer ethyl 3-methoxy-4-nitrobenzoate (CAS not listed in the patent for this purpose) would place the nitro group para to the ester carbonyl, altering the electronic character of the benzoyl moiety and the geometry of the resulting amide bond. In nitrobenzoate SAR studies targeting M. tuberculosis, the 3,5-dinitro ester series was reported as most active, while mononitro derivatives showed activity dependent on nitro substitution position [2]. This regiochemical dependency confirms that the 4-methoxy-3-nitro orientation is not interchangeable with other methoxy–nitro positional isomers in biologically active compound series.

Regiochemistry
Class-level
4-MeO-3-NO₂ patented for benzimidazole synthesis; 3-MeO-4-NO₂ not cited
Critical for synthesis reproducibility
SAR confirms position-dependence
Regiochemistry Structure–activity relationship Benzimidazole antitumor agents

Validated Applications of Ethyl 4-Methoxy-3-nitrobenzoate


Benzimidazole Antitumor Agent Synthesis

Ethyl 4-methoxy-3-nitrobenzoate is employed as the acylating agent in the construction of benzimidazole cyclopropynamide derivatives with antitumor activity. The compound undergoes controlled alkaline hydrolysis to 4-methoxy-3-nitrobenzoic acid (NaOH, MeOH–H₂O, 4.0 h), which is then activated for amide coupling with the benzimidazole-cyclopropynamide core [1]. This synthetic sequence is validated in patent CN105085406A (Chinese Academy of Medical Sciences, 2015) for generating compounds with claimed activity against human hepatoma, leukemia, and breast cancer cell lines [1]. Procurement of this specific nitrobenzoate ester is essential for reproducing the patented route.

One-Pot Reductive Monoalkylation

The ethyl ester of (4-methoxy-3-nitrophenyl)acetic acid, a close structural analog, serves as a model substrate for developing one-pot reductive monoalkylation methodology using H₂ (1 atm) over Pd/C (10%) with benzaldehyde as the benzyl source [1]. The ethanol solvent system yields the primary amine as the major product with controlled secondary amine formation, whereas methanol drives over-alkylation [1]. This solvent-dependent selectivity, established by Sydnes and Kuse (Tetrahedron 2008), provides a validated protocol for researchers using ethyl 4-methoxy-3-nitrobenzoate-derived nitroarenes in selective reduction–alkylation sequences [1].

Single-Step Reduction to Ethyl 3-Amino-4-methoxybenzoate

Ethyl 4-methoxy-3-nitrobenzoate serves as the direct precursor to ethyl 3-amino-4-methoxybenzoate (CAS 16357-44-1, MW 195.22) through catalytic hydrogenation or metal/acid nitro reduction [1]. The resulting aniline ester retains the ethyl ester for subsequent amide coupling or further functionalization, eliminating the additional esterification step required when starting from 4-methoxy-3-nitrobenzoic acid (CAS 89-41-8) [1]. Ethyl 3-amino-4-methoxybenzoate is commercially available from Sigma-Aldrich (AldrichCPR) for early discovery research, confirming its utility as a screening building block .

Physicochemical Property-Driven Synthesis Selection

With a calculated logP of 1.9 (versus ~1.5 for the methyl ester) and a boiling point of 361.7 °C (versus ~350.7 °C for the methyl ester), ethyl 4-methoxy-3-nitrobenzoate offers predictable chromatographic retention and extraction behavior that facilitates purification in multi-step synthesis workflows [1]. The compound is insoluble in water and readily soluble in common organic solvents, enabling straightforward liquid–liquid extraction during aqueous workup . These physicochemical properties, combined with the documented 4.0-hour alkaline hydrolysis window, support reproducible scale-up of published synthetic routes [1].

Application
Selection Property
Validation Focus
Benzimidazole antitumor agent synthesis
Controlled ester hydrolysis profile
Process fit with patent protocol
Selective nitro reduction-alkylation
Solvent-dependent amine selectivity
Primary vs secondary amine product ratio
Ethyl 3-amino-4-methoxybenzoate synthesis
Single-step reduction to amino-ester
Step-efficiency and functional group tolerance
Multi-step synthesis purification
Consistent lipophilicity and extraction behavior
Chromatographic retention reproducibility
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